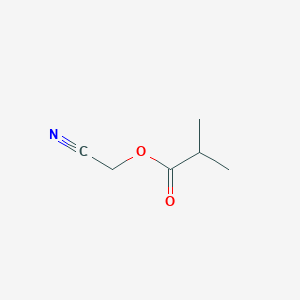
(Chloromethyl)(o-tolyl)sulfane
描述
(Chloromethyl)(o-tolyl)sulfane is an organosulfur compound that features a chloromethyl group attached to a sulfur atom, which is further bonded to an o-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
(Chloromethyl)(o-tolyl)sulfane can be synthesized through the chloromethylation of o-tolyl sulfide. This reaction typically involves the use of chloromethyl methyl ether or chlorotrimethylsilane as chloromethylating agents, with a metallic chloride catalyst such as zinc chloride or ferric chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
化学反应分析
Types of Reactions
(Chloromethyl)(o-tolyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide or other reduced sulfur species.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur compounds such as sulfides.
科学研究应用
(Chloromethyl)(o-tolyl)sulfane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfur-containing drugs.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes.
作用机制
The mechanism of action of (Chloromethyl)(o-tolyl)sulfane involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the sulfur atom can participate in oxidation and reduction reactions. These reactions are facilitated by the electronic properties of the o-tolyl group, which can stabilize intermediates and transition states .
相似化合物的比较
Similar Compounds
(Chloromethyl)phenylsulfane: Similar structure but with a phenyl group instead of an o-tolyl group.
(Bromomethyl)(o-tolyl)sulfane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(Chloromethyl)(p-tolyl)sulfane: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
(Chloromethyl)(o-tolyl)sulfane is unique due to the specific positioning of the chloromethyl and o-tolyl groups, which influence its reactivity and the types of reactions it can undergo. The o-tolyl group provides steric hindrance and electronic effects that can alter the compound’s behavior compared to its analogs .
属性
IUPAC Name |
1-(chloromethylsulfanyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRBSXMUJNFJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696710 | |
| Record name | 1-[(Chloromethyl)sulfanyl]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63580-69-8 | |
| Record name | 1-[(Chloromethyl)sulfanyl]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


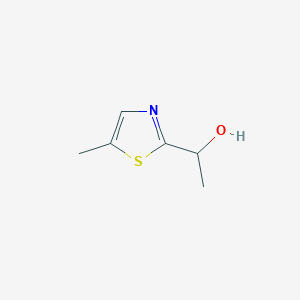
![2-Bromobicyclo[3.1.0]hexane](/img/structure/B3391970.png)
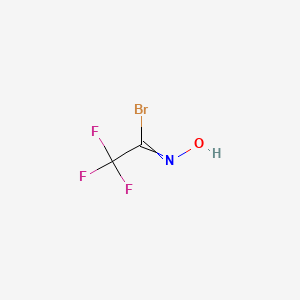
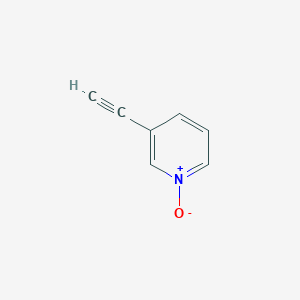

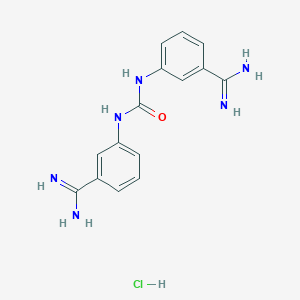
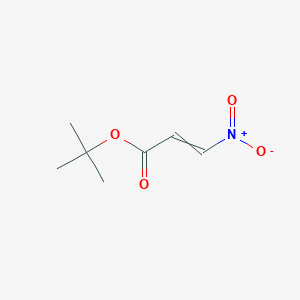
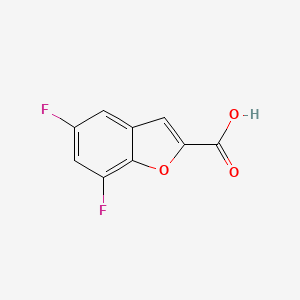
![2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol](/img/structure/B3392004.png)
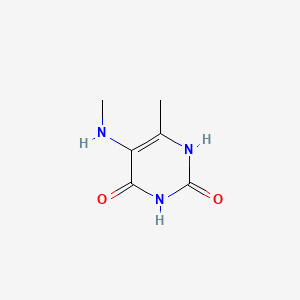
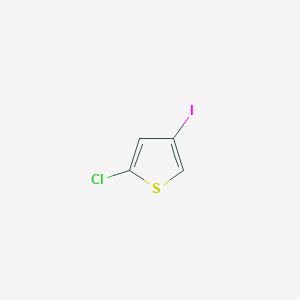
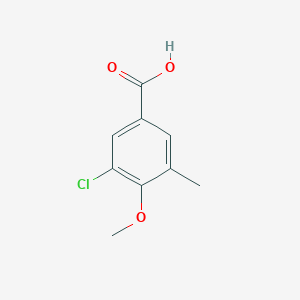
![3-[3-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3392038.png)
